

High-Precision Inhibition of Inflammatory Pathways: Characterization & Protocols

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Compound of Interest

Compound Name: 6-(Tetrahydro-thiopyran-4-yl)-1H-indazole

CAS No.: 885272-27-5

Cat. No.: B1501959

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, IL-1

, IL-6) in Inflammatory Models

Executive Summary

6-(Tetrahydro-thiopyran-4-yl)-1H-indazole (CAS 885272-27-5) represents a specialized class of indazole-based kinase inhibitors designed to target the ATP-binding pocket of stress-activated protein kinases, specifically the p38 MAPK family. The indazole core mimics the adenine ring of ATP, while the 6-position tetrahydro-thiopyran moiety exploits the hydrophobic region II of the kinase pocket, enhancing selectivity and metabolic stability compared to traditional cyclohexyl analogs.

This guide provides rigorous protocols for utilizing this compound to inhibit inflammatory signaling cascades. It focuses on validating target engagement (p38

) and functional suppression of downstream inflammatory cytokines in cellular models.

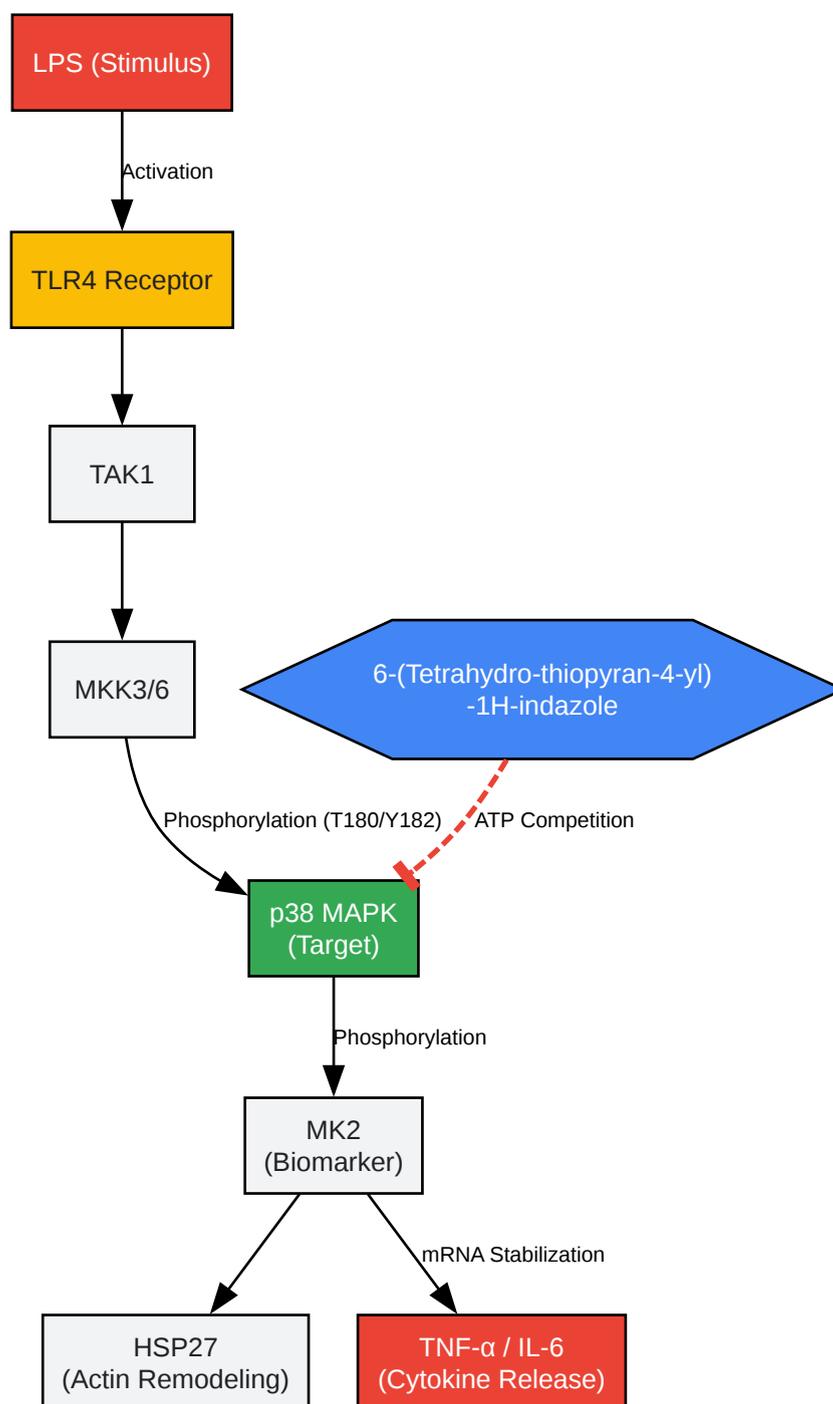
Mechanism of Action (MOA)

The p38 MAPK pathway is a central regulator of cellular responses to environmental stress and pro-inflammatory cytokines. Upon stimulation (e.g., by Lipopolysaccharide [LPS] via TLR4), a kinase cascade activates p38.

Indazole-THP acts as an ATP-competitive inhibitor. By occupying the ATP-binding cleft of p38, it prevents the phosphorylation of downstream substrates such as MK2 (MAPKAPK2) and ATF2. This blockade halts the mRNA stability and translation of key inflammatory cytokines.

Pathway Visualization

The following diagram illustrates the signaling cascade and the precise intervention point of the inhibitor.



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Figure 1: Mechanism of Action. The inhibitor blocks p38 catalytic activity, preventing MK2 phosphorylation and subsequent cytokine production.

Compound Handling & Preparation[5][6]

The tetrahydro-thiopyran ring contains a sulfur atom susceptible to oxidation (to sulfoxide/sulfone) if mishandled. Strict adherence to storage protocols is required to maintain potency.

Solubility & Storage Table

| Parameter | Specification | Notes |
|---------------------|---------------------------|---|
| Molecular Weight | ~218.32 g/mol | |
| Solvent | DMSO (Dimethyl sulfoxide) | Soluble up to 50 mM. Avoid aqueous buffers for stock. |
| Stock Concentration | 10 mM or 20 mM | Aliquot immediately to avoid freeze-thaw cycles. |
| Storage | -80°C (Long term) | Protect from light and moisture. |
| Stability | Hygroscopic | The sulfur center is oxidation-prone; keep under inert gas if possible. |

Preparation Protocol:

- Weigh the lyophilized powder in a static-free environment.
- Add sterile, anhydrous DMSO to achieve a 10 mM stock solution. Vortex for 30 seconds.
- Clarification: If particulates persist, sonicate in a water bath at room temperature for 5 minutes.
- Aliquot: Dispense into light-protective amber tubes (20-50 μ L per tube). Flash freeze in liquid nitrogen and store at -80°C.

Protocol: Cellular Inflammation Assay (THP-1 Monocytes)

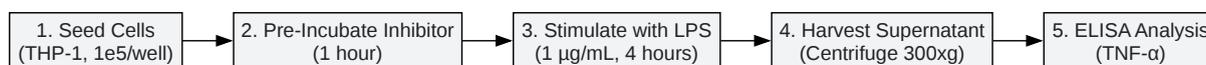
This protocol validates the anti-inflammatory activity of the compound by measuring the inhibition of LPS-induced TNF-

release.

Materials

- Cell Line: THP-1 (Human monocytic leukemia cells).
- Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.
- Assay Medium: RPMI 1640 + 1% FBS (Low serum reduces protein binding of the inhibitor).
- Readout: Human TNF-
ELISA Kit.

Experimental Workflow



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Figure 2: Assay Workflow. Pre-incubation is critical to ensure the inhibitor occupies the kinase pocket before pathway activation.

Step-by-Step Procedure

- Seeding: Plate THP-1 cells in 96-well plates at a density of cells/well in 100 µL of low-serum media.
- Compound Dilution:
 - Prepare a 3-fold serial dilution of the 10 mM stock in DMSO.
 - Further dilute these into culture media to achieve 10x final concentrations (Final DMSO content must be consistent, e.g., 0.1%).

- Test Range: 10 μ M down to 1 nM.
- Pre-incubation: Add 11 μ L of the 10x compound solution to the cells. Incubate for 60 minutes at 37°C/5% CO₂.
 - Scientific Rationale: This allows the inhibitor to permeate the cell membrane and reach equilibrium binding with intracellular p38.
- Stimulation: Add 10 μ L of LPS stock (final concentration 1 μ g/mL). Incubate for 4 hours.
- Harvest: Centrifuge the plate at 300 x g for 5 minutes to pellet cells. Transfer supernatant to a fresh plate.
- Quantification: Analyze supernatants using a TNF-ELISA kit according to manufacturer instructions.

Data Analysis & Validation

Expected Results

Indazole-based p38 inhibitors typically display dose-dependent suppression of cytokine release.

- IC₅₀ Calculation: Plot Log[Inhibitor] vs. % Inhibition. Fit using a 4-parameter logistic regression.
- Typical Potency: For 6-substituted indazoles, expect cellular IC₅₀ values in the 50 nM – 500 nM range.

Biomarker Validation (Western Blot)

To prove the compound hits p38 and not an upstream kinase, analyze cell lysates:

| Target Protein | Expected Change | Interpretation |
|-------------------------|----------------------|---|
| Phospho-p38 (T180/Y182) | No Change / Increase | The compound blocks catalytic activity, not activation by MKK. Feedback loops may actually increase p-p38 levels. |
| Phospho-MK2 (T334) | Decrease | MK2 is the direct substrate of p38. A decrease here confirms p38 inhibition.[4] |
| Phospho-HSP27 (S82) | Decrease | Downstream of MK2. Confirms pathway shutdown. |

Critical Control: If Phospho-p38 decreases significantly, the compound may be targeting an upstream kinase (e.g., TAK1) or acting as a generic toxic agent.

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